molecular formula C4H8N2O2 B098162 1-(hydroxymethyl)imidazolidin-2-one CAS No. 15667-24-0

1-(hydroxymethyl)imidazolidin-2-one

Cat. No.: B098162
CAS No.: 15667-24-0
M. Wt: 116.12 g/mol
InChI Key: XQCHHZHVJHXGCM-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)imidazolidin-2-one is a cyclic urea derivative characterized by a hydroxymethyl (-CH₂OH) substituent attached to the nitrogen atom of the imidazolidin-2-one core. This functional group may also influence reactivity, biological activity, and intermolecular interactions, as seen in related compounds.

Properties

IUPAC Name

1-(hydroxymethyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-3-6-2-1-5-4(6)8/h7H,1-3H2,(H,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCHHZHVJHXGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166112
Record name 1-(Hydroxymethyl)-imidazolidin-2-one
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Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15667-24-0
Record name 1-(Hydroxymethyl)-2-imidazolidinone
Source CAS Common Chemistry
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Record name 1-(Hydroxymethyl)-imidazolidin-2-one
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Record name 1-(Hydroxymethyl)-imidazolidin-2-one
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Record name 1-(hydroxymethyl)-imidazolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(hydroxymethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reactants: Imidazolidin-2-one, formaldehyde

    Conditions: Basic medium (e.g., sodium hydroxide), aqueous solution

    Procedure: The imidazolidin-2-one is dissolved in water, and formaldehyde is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Halides, amines

Scientific Research Applications

Medicinal Chemistry

Imidazolidinones are significant in drug discovery and development due to their bioactive properties. 1-(Hydroxymethyl)imidazolidin-2-one serves as a crucial scaffold in the design of novel therapeutic agents.

Key Properties:

  • Cytotoxicity: Studies have demonstrated that derivatives of imidazolidin-2-one exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a series of compounds derived from imidazolidinones were tested for anti-cancer activity, showing potential as cytotoxic agents with selective action against tumor cells while sparing normal cells .
  • Regioselectivity in Synthesis: The synthesis of substituted imidazolidinones has been optimized for regioselectivity, allowing for the efficient production of compounds with desired biological activities. For example, reactions involving N-(2,2-diethoxyethyl) ureas with aromatic nucleophiles yielded high regioselectivity towards 4-substituted imidazolidinones .

Synthesis Techniques

The synthesis of this compound and its derivatives can be achieved through various methods that enhance yield and purity.

Synthesis Methods:

  • Mannich Reaction: This approach involves the reaction of formaldehyde with amines to produce imidazolidines. This method has been shown to yield high percentages of desired products under optimized conditions .
  • Cyclization Reactions: The cyclization of N-(2-hydroxyethyl)ethylenediamine and carbon disulfide can lead to the formation of imidazolidinethiones, showcasing the versatility of imidazolidine derivatives in synthetic chemistry .

Table 1: Comparison of Synthesis Methods for Imidazolidines

MethodYield (%)Key Features
Mannich Reaction85-96High yield; versatile substrates
Cyclization70-81Simple procedure; side product isolation possible
Acid-Catalyzed Reactions75-90Excellent regioselectivity; simple setup

The biological activities associated with this compound derivatives extend beyond anti-cancer properties.

Therapeutic Potential:

  • Anti-inflammatory Properties: Certain imidazolidine derivatives have shown promising results in reducing inflammation and exhibiting analgesic effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Toxicological Studies: Toxicity assessments indicate a low toxic potential for oral applications in animal models, with no observed adverse effects at high doses (NOAELs of 3,000 mg/kg) .

Case Studies

Several case studies highlight the practical applications of this compound in drug development and synthesis.

Case Study Examples:

  • Anti-Cancer Activity: A study evaluated a series of synthesized imidazolidinones for their cytotoxic effects on various cancer cell lines, revealing several compounds with promising anti-tumor activity while maintaining low toxicity to normal cells .
  • Synthetic Method Optimization: Research focused on optimizing reaction conditions for synthesizing imidazolidines led to improved yields and selectivity, demonstrating the compound's utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : Hydroxymethyl and hydroxyethyl derivatives exhibit enhanced water solubility compared to aromatic (e.g., m-tolyl) or halogenated (e.g., chloroethyl) analogs .
  • Fluorescence: Isoquinolin-3-yl-substituted analogs show strong fluorescence, suggesting that electron-rich substituents enhance photophysical properties.
  • Biological Activity : Pyridyl-substituted derivatives demonstrate cytotoxicity against tumor cell lines (e.g., LCLC-103H), while anti-Alzheimer’s activity is observed in benzylated imidazolidin-2-ones (e.g., compound 18c in ) .

Pharmacological and Functional Comparisons

  • Anti-Alzheimer’s Activity : Compound 18c (1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one) shows potent acetylcholinesterase inhibition, highlighting the importance of aromatic and bulky substituents for CNS activity. Hydroxymethyl derivatives may lack sufficient lipophilicity for blood-brain barrier penetration .
  • Antiviral Potential: Chlorinated analogs (e.g., 1-(2-chlorobenzyl)imidazolidin-2-one in ) exhibit inhibitory activity against SARS-CoV-2 Mpro, suggesting halogen atoms enhance target binding .

Q & A

Q. How do structural modifications (e.g., substituents on the imidazolidinone ring) affect fluorescence properties?

  • Methodology : Synthesize derivatives (e.g., 1-(isoquinolin-3-yl)imidazolidin-2-one) and analyze using UV-Vis and fluorescence spectroscopy. For example, absorption maxima at 290–320 nm and emission at 400–450 nm indicate π→π* transitions influenced by electron-withdrawing/donating groups . Computational TD-DFT calculations correlate experimental spectra with electronic structures.

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodology :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Focus on binding affinities (<i>K</i>d) and hydrogen-bond networks .
  • QSAR models : Train machine learning algorithms on datasets of imidazolidinone derivatives to correlate structural descriptors (e.g., logP, polar surface area) with IC50_{50} values .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodology : Re-analyze diffraction data (e.g., CIF files) using SHELXL or OLEX2. Compare torsion angles and non-covalent interactions (e.g., steric clashes in 1-(azin-2-yl) derivatives causing non-planarity) . High-resolution data (≤1.0 Å) and twinning correction improve reliability .

Q. What methodologies assess environmental stability and degradation pathways?

  • Methodology :
  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–10) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., formaldehyde release from hydroxymethyl groups) .
  • Photodegradation : Use UV irradiation chambers and track half-lives with HPLC. Compare with OECD guidelines for environmental risk assessment .

Methodological Notes

  • Software Tools : SHELX (structure refinement) , OLEX2 (crystallographic workflow) , Gaussian (TD-DFT calculations).
  • Key References :
    • Synthesis and fluorescence:
    • Structural analysis:
    • Computational modeling:
    • Environmental stability:

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